benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate
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Overview
Description
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzyl group, a piperidinyl moiety, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate typically involves multi-step organic synthesis. The process begins with the preparation of the piperidinyl moiety, followed by the introduction of the benzyl group and the carbamate functional group. Common reagents used in these reactions include benzyl chloride, piperidine, and isopropyl alcohol. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various applications such as drug development and material science .
Scientific Research Applications
Chemistry
In chemistry, benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating neurological disorders. Its interaction with neurotransmitter pathways suggests it could be useful in developing drugs for conditions like Alzheimer’s disease.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and altering biochemical pathways. This interaction can modulate various physiological processes, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate: Known for its potential in medicinal chemistry.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Another compound with similar structural features, used in anticancer research.
Indole derivatives: These compounds share structural similarities and are used in various biological applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C23H28N2O4 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)29-22-13-18(19-11-12-25(3)14-21(19)26)9-10-20(22)24-23(27)28-15-17-7-5-4-6-8-17/h4-10,13,16,19H,11-12,14-15H2,1-3H3,(H,24,27) |
InChI Key |
FCLMISQJLYDDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2CCN(CC2=O)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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